molecular formula C14H19N3O4S2 B2462783 (4-(Methylsulfonyl)piperazin-1-yl)(1-(thiophene-2-carbonyl)azetidin-3-yl)methanone CAS No. 1448126-64-4

(4-(Methylsulfonyl)piperazin-1-yl)(1-(thiophene-2-carbonyl)azetidin-3-yl)methanone

Cat. No. B2462783
CAS RN: 1448126-64-4
M. Wt: 357.44
InChI Key: SEBNCKYKNJWIIU-UHFFFAOYSA-N
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Description

The compound “(4-(Methylsulfonyl)piperazin-1-yl)(1-(thiophene-2-carbonyl)azetidin-3-yl)methanone” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Synthesis and Potential Therapeutic Applications

Linear Synthesis of Piperazinyl Methanones :A series of compounds structurally related to the query molecule was synthesized to explore potential therapeutic agents. These compounds demonstrated significant inhibitory activity against α-glucosidase enzyme, indicating their potential for diabetes treatment. The hemolytic and cytotoxic profiles were also evaluated, suggesting a safe therapeutic index for further development (Abbasi et al., 2019).

In Silico Study for Therapeutic Agents :Another study synthesized derivatives with a focus on enzyme inhibitory activity. One compound showed excellent inhibitory effects against acetyl- and butyrylcholinesterase, potentially offering new avenues for Alzheimer's disease treatment. The compounds also demonstrated activity against various bacterial strains, highlighting their antimicrobial potential (Hussain et al., 2017).

Unique Chemical Interactions

Corrosion Inhibition :Research on a similar compound utilized as a corrosion inhibitor for mild steel in acidic medium revealed that it significantly prevents corrosion, offering potential applications in materials science. The compound acted as a mixed-type inhibitor, providing insights into developing new corrosion inhibitors for industrial applications (Singaravelu & Bhadusha, 2022).

Novel Tandem Transformations :Studies on the transformations of amino and carbonyl/nitrile groups in thiophenes provided new methods for synthesizing complex molecules, indicating the versatility of thiophene-based compounds in synthetic chemistry. This research could influence the development of new pharmaceuticals and materials (Pokhodylo et al., 2010).

Future Directions

The future directions for this compound could involve further studies to understand its potential therapeutic applications. Similar compounds have shown promise as inhibitors of certain pathways involved in cancer, suggesting potential applications in cancer treatment .

properties

IUPAC Name

(4-methylsulfonylpiperazin-1-yl)-[1-(thiophene-2-carbonyl)azetidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4S2/c1-23(20,21)17-6-4-15(5-7-17)13(18)11-9-16(10-11)14(19)12-3-2-8-22-12/h2-3,8,11H,4-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEBNCKYKNJWIIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)C2CN(C2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Methylsulfonyl)piperazin-1-yl)(1-(thiophene-2-carbonyl)azetidin-3-yl)methanone

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